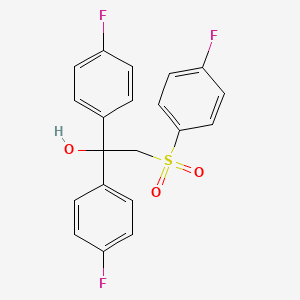
2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is a complex organic compound characterized by the presence of fluorine atoms and sulfonyl groups attached to a central ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzene with sulfonyl chloride to form 4-fluorophenylsulfonyl chloride. This intermediate is then reacted with another equivalent of 4-fluorobenzene in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and stability within biological systems.
類似化合物との比較
Similar Compounds
- 1,1’-Biphenyl, 4,4’-bis[(4-fluorophenyl)sulfonyl]
- Bis(4-fluorophenyl) sulfone
Comparison
2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is unique due to the presence of an ethanol moiety, which can influence its solubility and reactivity compared to similar compounds. The additional hydroxyl group in the ethanol moiety can also provide opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
特性
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-27(25,26)19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKAEEGABOZESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














